(+)-Carnitine Benzyl Ester Chloride

Description

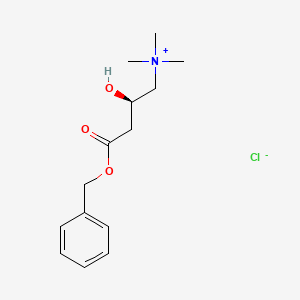

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQGGDOPWFPBS-BTQNPOSSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for + Carnitine Benzyl Ester Chloride and Its Analogs

Stereoselective Synthesis Routes to Enantiopure (+)-Carnitine Benzyl (B1604629) Ester Chloride

The critical stereocenter in (+)-Carnitine Benzyl Ester Chloride necessitates synthetic approaches that can selectively produce the desired (R)-enantiomer. The primary strategies to achieve this involve either building the chiral center from a prochiral starting material using asymmetric synthesis or separating the desired enantiomer from a racemic mixture through chiral resolution.

Asymmetric synthesis offers an elegant and efficient route to enantiopure compounds by introducing chirality early in the synthetic sequence. For the synthesis of (+)-carnitine and its derivatives, several methods have been developed, often starting from readily available chiral precursors or employing chiral catalysts.

One notable approach involves the use of chiral starting materials derived from the "chiral pool." For instance, a convenient synthesis of (R)-(-)-carnitine has been reported starting from glycerol (B35011). This method utilizes a camphorsulfonamide derivative as a chiral auxiliary to desymmetrize the glycerol molecule, establishing the correct stereochemistry for the subsequent conversion to the target carnitine enantiomer.

Another strategy employs enzymatic reactions to create the chiral center. For example, the stereoselective reduction of a β-keto ester using baker's yeast can produce the corresponding β-hydroxy ester with high enantiomeric excess, which is a key intermediate in the synthesis of L-carnitine. acs.org Similarly, enzymes can be used for the stereoselective hydrolysis of racemic esters, providing a route to enantiomerically enriched intermediates. A process for preparing L-carnitine utilizes the enzymatic hydrolysis of racemic 4-chloro-3-hydroxy butyric acid alkyl ester to yield (R)-4-chloro-3-hydroxy butyric acid alkyl ester with high optical purity. google.com

Furthermore, asymmetric synthesis of L-carnitine has been achieved starting from (R)-3-chloro-1,2-propanediol, a chiral building block. semanticscholar.org This highlights the importance of selecting an appropriate chiral starting material to efficiently construct the target molecule. The literature describes numerous chemical procedures for synthesizing L-carnitine, including asymmetric synthesis, which are often preferred to avoid the complexities of resolving racemic mixtures. researchgate.net

When a synthetic route produces a racemic mixture of carnitine or its precursors, chiral resolution becomes a necessary step to isolate the desired (+)-enantiomer. This can be achieved through several techniques.

One common method is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by conventional methods like fractional crystallization. Although effective, this method can be costly due to the use of expensive resolving agents. google.com

Chromatographic methods are also widely used for chiral separations. High-performance liquid chromatography (HPLC) with a chiral stationary phase can effectively separate enantiomers. A capillary zone electrophoretic method has also been developed for the enantiomeric separation of D- and L-carnitine after derivatization. nih.gov This method utilizes a selective chiral buffer containing a cyclodextrin (B1172386) derivative to achieve separation. nih.gov More recently, ultra-performance convergence chromatography (UPC²) has been established for the chiral separation and determination of carnitine enantiomers. cmes.org

The choice between asymmetric synthesis and chiral resolution often depends on factors such as the availability of starting materials, the cost of reagents and catalysts, and the desired scale of production. While asymmetric synthesis is often more atom-economical, chiral resolution can be a practical option when racemic starting materials are readily available.

Benzyl Esterification Strategies and Protecting Group Chemistry

The introduction of the benzyl ester group onto the carnitine backbone is a key transformation in the synthesis of this compound. This requires careful consideration of the reaction conditions to ensure compatibility with the other functional groups present in the molecule, particularly the quaternary ammonium (B1175870) group.

The esterification of the carboxylic acid group of carnitine with benzyl alcohol can be achieved through various methods. A direct synthesis of a series of carnitine benzyl esters has been reported, which involves the introduction of a benzyl ester onto L-carnitine to improve properties such as liposolubility. researchgate.net

General methods for benzyl ester formation are well-established in organic synthesis. These often involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with benzyl alcohol. Another approach is the direct esterification catalyzed by an acid. A rapid benzylation of carboxylic acids has been achieved under vacuum using p-toluenesulfonic acid as a catalyst, with water being the only byproduct. organic-chemistry.org

A mild and convenient method for preparing benzyl esters utilizes 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent. beilstein-journals.org This reagent can esterify carboxylic acids in the presence of a base like triethylamine. beilstein-journals.org The reaction proceeds under neutral conditions, which can be advantageous when dealing with sensitive substrates.

The selection of the esterification method will depend on the specific carnitine derivative being used and the need to avoid side reactions. Protecting groups may be necessary to mask other reactive functionalities during this step.

A significant challenge in the chemical modification of carnitine is the presence of the permanent positive charge of the quaternary ammonium group. creative-proteomics.com This functional group can influence the reactivity of the rest of the molecule and may not be compatible with all reaction conditions.

The quaternary ammonium group is generally stable under many reaction conditions used for esterification. However, strongly basic or nucleophilic conditions should be carefully evaluated to avoid potential side reactions, such as elimination or rearrangement. The use of mild and neutral reaction conditions for esterification is therefore highly desirable.

Protecting group chemistry is a fundamental tool in organic synthesis to temporarily mask a reactive functional group. organic-chemistry.orgresearchgate.net In the context of carnitine synthesis, protecting groups might be employed for the hydroxyl or carboxyl groups during other transformations, but the quaternary ammonium group itself is generally not protected. Its high stability and polarity are integral to the molecule's identity. The synthetic strategy must therefore be designed to be compatible with this functionality. The synthesis of carnitine benzyl esters as prodrugs demonstrates that esterification can be successfully achieved in the presence of the quaternary ammonium moiety. researchgate.net

Optimization of Reaction Conditions and Yield for Laboratory-Scale Production

The successful laboratory-scale production of this compound hinges on the optimization of each synthetic step to maximize yield and purity. This involves a systematic investigation of various reaction parameters.

For the asymmetric synthesis of the carnitine backbone, the choice of chiral auxiliary or catalyst is crucial. In the synthesis of (R)-(-)-carnitine from glycerol, the stereochemistry of the camphorsulfonamide auxiliary was specifically chosen to produce the desired carnitine isomer. The yields for each step of this multi-step synthesis were reported, with some steps proceeding in almost quantitative yield.

| Step | Reaction | Yield (%) |

| 1 | Glycerol to Spiro-acetal | 60 |

| 2 | Spiro-acetal to Mesylate | ~100 |

| 3 | Mesylate to Trimethylammonium derivative | - |

| 4 | Cleavage of chiral auxiliary | - |

| Table 1: Reported yields for the synthesis of (R)-(-)-carnitine from glycerol. |

In the esterification step, the choice of solvent, temperature, catalyst, and reaction time can significantly impact the yield. For the synthesis of a series of carnitine benzyl esters, the reported yields ranged from 58% to 74%, indicating that the nature of the acyl group also influences the efficiency of the esterification and subsequent steps. researchgate.net

| Entry | R Group | Yield (%) |

| 4a | H | 58 |

| 4b | CH₃ | 68 |

| 4c | CH₂CH₃ | 71 |

| 4d | CH₂CH₂CH₃ | 66 |

| 4e | CH₂CH(CH₃)₂ | 69 |

| 4f | CH₂CH₂CH₂CH₃ | 70 |

| 4g | CH₂CH₂CH(CH₃)₂ | 74 |

| 4h | CH₂CH₂CH₂CH₂CH₃ | 73 |

| 4i | CH₂(CH₂)₅CH₃ | 62 |

| Table 2: Yields for the synthesis of various carnitine benzyl esters. researchgate.net |

Green Chemistry Principles in the Synthesis of Carnitine Benzyl Esters

The application of green chemistry principles to the synthesis of this compound and its analogs is a critical area of research, aiming to reduce the environmental impact of chemical processes. Traditional esterification methods often rely on hazardous solvents, stoichiometric reagents that generate significant waste, and energy-intensive conditions. In contrast, green methodologies prioritize the use of safer solvents, catalytic processes, renewable feedstocks, and improved atom economy.

Biocatalysis and Enzymatic Synthesis:

A cornerstone of green chemistry is the use of biocatalysts. While the direct enzymatic synthesis of this compound is an emerging area, the well-established enzymatic pathways for L-carnitine production offer a powerful precedent. The biosynthesis of L-carnitine involves a series of enzymatic reactions starting from lysine (B10760008) and methionine. youtube.com Key enzymes in this pathway include trimethyllysine hydroxylase, hydroxytrimethyllysine aldolase, trimethylaminobutyraldehyde dehydrogenase, and γ-butyrobetaine hydroxylase (BBOX). creative-proteomics.com The final step, the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine, is catalyzed by BBOX, an iron(II)-dependent oxygenase. creative-proteomics.comwikipedia.org

The high stereospecificity of enzymes is particularly advantageous, potentially eliminating the need for chiral resolution steps that are common in traditional chemical syntheses of enantiomerically pure compounds. researchgate.net The use of whole-cell biocatalysts, such as from Escherichia coli or Proteus sp., to produce L-carnitine from precursors like crotonobetaine or D-carnitine, showcases an environmentally benign approach that operates under mild conditions. researchgate.net This biotechnological production method significantly reduces waste and avoids the use of harsh chemical reagents. researchgate.net Applying similar enzymatic strategies, such as using lipases for the esterification of the carnitine molecule with benzyl alcohol, represents a promising green route to carnitine benzyl esters.

Sustainable Solvents and Reaction Conditions:

The choice of solvent is a major factor in the environmental footprint of a synthetic process. Conventional syntheses of esters often employ solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are associated with significant environmental, health, and safety concerns. rsc.org Green chemistry promotes the substitution of these hazardous solvents with safer alternatives.

Research into greener esterification has identified several sustainable solvent options. rsc.orgusc.edu Dimethyl carbonate (DMC), for example, is a greener alternative to DCM for Steglich-type esterifications. rsc.org Other biorenewable solvents, sourced from sustainable materials, include acetone, 2-propanol, and mixtures of ethyl acetate (B1210297) and ethanol. usc.edu Hydrophobic Eutectic Solvents (HES), which are combinations of natural compounds like terpenes and fatty acids, are also emerging as a promising class of sustainable solvents for chemical reactions. acs.org

| Traditional Solvents | Green Alternative Solvents | Key Advantages of Green Alternatives |

| Dichloromethane (DCM) | Dimethyl Carbonate (DMC) | Lower toxicity, biodegradable. rsc.org |

| N,N-Dimethylformamide (DMF) | Cyrene, γ-Valerolactone (GVL) | Derived from renewable resources, lower toxicity. usc.edu |

| n-Hexane | Heptane | Less toxic than hexane. usc.edu |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, less prone to peroxide formation. usc.edu |

Advanced Catalytic Systems:

Moving from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry, as it reduces waste and improves efficiency. In the context of benzyl ester synthesis, several advanced catalytic methods have been developed that avoid the use of harsh acids or hazardous coupling agents.

One innovative approach involves the direct synthesis of benzyl esters from readily available alkylarenes (like toluene) and carboxylic acids, using palladium nanoparticles on N-doped carbon composites as a catalyst. acs.org This method is highly atom- and step-efficient as it does not require pre-functionalized starting materials like benzyl halides or benzyl alcohols, nor does it need external oxidants. acs.org

For reactions starting from benzyl alcohol, ionic liquids have been employed as recyclable catalysts. researchgate.net For instance, the esterification of benzyl alcohol with acetic acid can be effectively catalyzed by ionic liquids such as [EMIM][HSO4], which can be recovered and reused for multiple cycles with minimal loss of activity. researchgate.net Another green catalytic system utilizes a reusable Dowex H+ cation-exchange resin, often in combination with sodium iodide (NaI), for a variety of esterifications under mild and energy-efficient conditions. nih.govacs.org Furthermore, transition metal-free protocols, such as using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the direct esterification of alcohols, offer a cleaner and milder alternative to traditional metal-catalyzed reactions. rsc.org

| Catalyst Type | Example | Reaction | Key Green Advantage |

| Heterogeneous Catalyst | Pd Nanoparticles on N-doped Carbon | Alkylarene + Carboxylic Acid → Benzyl Ester | High atom economy, no need for oxidants, catalyst is recyclable. acs.org |

| Ionic Liquid | [EMIM][HSO4] | Benzyl Alcohol + Acetic Acid → Benzyl Acetate | Recyclable catalyst, replaces corrosive mineral acids. researchgate.net |

| Solid Acid Resin | Dowex H+/NaI | Alcohol + Carboxylic Acid → Ester | Reusable, non-toxic, simple product isolation. nih.govacs.org |

| Organocatalyst | Tetrabutylammonium Iodide (TBAI) | Alcohol + Azaarene → Benzyl Ester | Metal-free, mild reaction conditions. rsc.org |

By integrating these green chemistry principles—utilizing biocatalysis, adopting safer solvents, and developing efficient, recyclable catalytic systems—the synthesis of this compound and its analogs can be made significantly more sustainable, aligning with modern standards for environmentally responsible chemical manufacturing.

Strategic Utility of + Carnitine Benzyl Ester Chloride As a Precursor in Organic Synthesis

Role as a Key Intermediate in the Synthesis of L-Carnitine and its Metabolites

While (+)-carnitine benzyl (B1604629) ester chloride is already a derivative of L-carnitine, its utility as a synthetic intermediate extends to the preparation of L-carnitine and its metabolites, particularly in scenarios requiring purification or the introduction of isotopic labels. The benzyl ester group can be readily and cleanly removed by catalytic hydrogenation, a process that is highly efficient and proceeds under mild conditions, thus preserving the stereochemical integrity of the chiral center. google.com

The general scheme for the deprotection involves dissolving the (+)-carnitine benzyl ester chloride in a suitable solvent, such as water or ethanol, and treating it with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.comipoi.gov.ie This reaction selectively cleaves the benzyl ester bond, yielding L-carnitine chloride and toluene (B28343) as a byproduct.

This deprotection strategy is particularly valuable in the final steps of a multi-step synthesis where the benzyl group has served its purpose in protecting the carboxylic acid during previous reaction conditions that would have otherwise been incompatible with a free carboxylate. Furthermore, this intermediate can be used in the synthesis of isotopically labeled L-carnitine and its metabolites, which are indispensable tools in metabolic research for tracing the in vivo pathways of these essential molecules.

Applications in the Preparation of Acylcarnitine Derivatives for Biochemical Investigations

Acylcarnitines, which are esters of carnitine with fatty acids, are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The study of these metabolic processes often requires access to a variety of acylcarnitine standards with different chain lengths and functionalities. This compound provides a convenient starting point for the synthesis of these vital biochemical tools. researchgate.nettsijournals.com

The synthesis of acylcarnitine derivatives from this compound typically involves the acylation of the secondary hydroxyl group. This can be achieved by reacting the benzyl ester with an activated acylating agent, such as an acyl chloride or anhydride, in the presence of a base. researchgate.net The benzyl ester protects the carboxylic acid from participating in the reaction, thus ensuring that acylation occurs specifically at the hydroxyl group.

A general procedure involves dissolving this compound in a suitable solvent and adding the desired acyl chloride. After the acylation is complete, the benzyl protecting group can be removed via catalytic hydrogenation to yield the target acylcarnitine. epo.org This methodology allows for the synthesis of a wide range of acylcarnitines for use in biochemical assays, as standards for mass spectrometry-based metabolic profiling, and for studying the kinetics of carnitine-dependent enzymes. tsijournals.comnih.govbevital.no

A variety of acylcarnitine benzyl ester derivatives have been synthesized using this approach, as detailed in the table below. researchgate.net

| Acyl Group (R) | Molecular Formula of Final Product (as Benzyl Ester Chloride) |

| H | C14H22ClNO3 |

| CH3 | C16H26ClNO3 |

| CH2CH3 | C17H28ClNO3 |

| CH2CH2CH3 | C18H30ClNO3 |

| CH2CH(CH3)2 | C19H32ClNO3 |

| CH2CH2CH2CH3 | C19H32ClNO3 |

| CH2CH2CH(CH3)2 | C20H34ClNO3 |

| CH2(CH2)4CH3 | C20H34ClNO3 |

| CH2(CH2)5CH3 | C21H36ClNO3 |

Precursor in the Synthesis of Peptide-Conjugated Carnitine Analogs

The conjugation of peptides to carnitine can enhance the cellular uptake of the peptide or modify its pharmacokinetic properties. This compound is an ideal precursor for the synthesis of these peptide-carnitine conjugates because the protected carboxylic acid allows for standard peptide coupling reactions to be performed at the hydroxyl group. google.com

A common strategy involves the activation of the hydroxyl group of this compound, followed by coupling with the N-terminus of a peptide or an amino acid. Alternatively, an N-protected amino acid can be coupled to the hydroxyl group of the carnitine benzyl ester. google.com For instance, an N-carbobenzoxy (Cbz) protected amino acid can be activated with a coupling agent like N,N'-carbonyldiimidazole and then reacted with L-carnitine benzyl ester. google.com

Following the coupling reaction, the protecting groups on the amino acid (e.g., Cbz) and the carnitine (benzyl ester) can be removed simultaneously or sequentially. Catalytic hydrogenation is a convenient method for the removal of both Cbz and benzyl ester groups. google.comipoi.gov.ie This approach has been successfully employed in the synthesis of various L-amino acyl L-carnitine derivatives. google.com

The synthesis of branched peptides can also be facilitated by using a side-chain benzyl ester as a precursor to a hydrazide, which can then be used for peptide ligation. nih.gov This highlights the versatility of the benzyl ester in complex peptide synthesis.

Development of Novel Carnitine-Based Probes and Conjugates

The development of novel probes and conjugates based on the carnitine scaffold is an active area of research, aimed at visualizing and tracking carnitine-dependent processes in biological systems. This compound serves as a valuable starting material for the construction of these molecular tools.

Linker Chemistry for Derivatization

To attach reporter molecules such as fluorophores or other bioactive compounds to carnitine, a linker is often required. The choice of linker chemistry is crucial for the stability and function of the final conjugate. The hydroxyl group of this compound is the primary site for the attachment of these linkers.

Various linker strategies can be employed. For example, a bifunctional linker containing a group reactive towards the hydroxyl group of the carnitine benzyl ester and another functional group for conjugation to the reporter molecule can be used. Common reactive groups for hydroxyl derivatization include isocyanates, which form carbamate (B1207046) linkages, or activated acids, which form ester linkages.

The use of self-immolative linkers, such as p-aminobenzyl carbamate (PABC) systems, is also a sophisticated strategy. iris-biotech.de These linkers can be designed to release the attached cargo under specific physiological conditions. The initial attachment of such a linker to the carnitine hydroxyl group would be followed by the conjugation of the desired molecule to the other end of the linker.

Functional Group Transformations Post-Esterification

Once the carboxylic acid is protected as a benzyl ester, the other functional groups on the carnitine molecule can be selectively modified. The primary functional group available for transformation on this compound is the secondary hydroxyl group.

This hydroxyl group can undergo a variety of chemical reactions, including:

Acylation: As discussed in section 3.2, the hydroxyl group can be readily acylated to form acylcarnitine benzyl esters. researchgate.net

Etherification: The hydroxyl group can be converted into an ether, for example, by Williamson ether synthesis. This allows for the introduction of a wide range of substituents.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a 3-dehydrocarnitine (B1234330) derivative. This transformation can be useful for creating analogs for enzymatic studies. nih.gov

Coupling to other molecules: The hydroxyl group serves as a handle for conjugation to other molecules, such as drugs or probes, as detailed in the previous sections. google.comnih.gov

After performing the desired functional group transformation, the benzyl ester can be selectively removed by catalytic hydrogenation to unmask the carboxylic acid, yielding the final functionalized carnitine derivative. google.comipoi.gov.ie This two-step sequence of protection-modification-deprotection underscores the strategic importance of this compound in the synthesis of complex carnitine analogs.

Stereochemical Aspects and Conformational Analysis of + Carnitine Benzyl Ester Chloride

Importance of Chirality in Biological and Synthetic Applications

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry and pharmacology. In biological systems, the specific three-dimensional arrangement of atoms is critical for molecular recognition, particularly in the interactions between substrates and enzymes. L-carnitine and its derivatives, including (+)-Carnitine Benzyl (B1604629) Ester Chloride, are prime examples of this principle. The naturally occurring and biologically active form is the L-(+)-isomer, which possesses the (R) configuration at its stereogenic center.

The biological significance of this chirality is rooted in its role in fatty acid metabolism. L-carnitine is an essential cofactor for the transport of long-chain fatty acids across the inner mitochondrial membrane, a process mediated by a suite of stereospecific enzymes such as carnitine acetyltransferase. nih.govnih.gov These enzymes have active sites that are themselves chiral, designed to bind specifically with the L-isomer of carnitine. The quaternary nitrogen and the carboxylate group of L-carnitine form specific interactions, including pi-cation and electrostatic interactions, within the enzyme's binding pocket. nih.gov Consequently, the D-(-)-isomer is not recognized effectively by these transport proteins and can even act as an inhibitor of the L-isomer's function. This strict stereoselectivity underscores why the chiral purity of carnitine derivatives is paramount for any biological or therapeutic application.

In the realm of synthetic chemistry, the use of a chirally pure starting material, or "chiral pool synthesis," is a powerful strategy. Starting a synthesis with (+)-Carnitine ensures that the stereochemical integrity of the chiral center is maintained throughout the reaction sequence, leading to the desired enantiomerically pure final product. impurity.com This approach is more efficient and economical than methods that produce a racemic mixture (an equal mix of both enantiomers) which would then require a difficult and often costly resolution step to separate the desired isomer from its mirror image. The synthesis of various esters of L-carnitine, for example, involves reacting the L-carnitine inner salt with the relevant alkyl halide, preserving the original stereochemistry in the final ester product. google.com

Spectroscopic and Computational Analysis of Stereoisomeric Purity

Ensuring the enantiomeric purity of compounds like (+)-Carnitine Benzyl Ester Chloride is a critical step in both research and pharmaceutical development. Several analytical techniques are employed to quantify the proportion of each enantiomer in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose, especially when used with chiral auxiliaries. A common method involves the use of chiral lanthanide shift reagents, such as [Eu(hfc)3] (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). These reagents form diastereomeric complexes with the enantiomers in solution, causing the NMR signals for each enantiomer to appear at different chemical shifts (a phenomenon known as enantiomer signal separation). researchgate.net This allows for the direct quantification of the enantiomeric excess. Other chiral selectors, like cyclodextrins, can also be used to induce similar separation in NMR spectra through host-guest interactions. researchgate.net

Mass Spectrometry (MS) has become an indispensable tool for the analysis of carnitine and its esters. nih.govnih.govresearchgate.net While standard MS does not distinguish between enantiomers, it can be coupled with chiral chromatography techniques (e.g., chiral liquid chromatography-mass spectrometry, LC-MS) to separate the stereoisomers before they enter the mass analyzer. Furthermore, tandem mass spectrometry (MS/MS) is widely used in newborn screening to detect and quantify various acylcarnitines, highlighting its sensitivity and specificity for this class of compounds. nih.gov

Computational methods also play a role in understanding the properties of stereoisomers. By calculating the theoretical spectra (e.g., circular dichroism) or other chiroptical properties of each enantiomer, these predictions can be compared with experimental data to confirm the absolute configuration and assess purity.

Below is a table summarizing key analytical techniques for determining stereoisomeric purity.

| Technique | Principle | Application to Carnitine Esters | Key Advantages |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes that have distinct NMR spectra. | Used to determine the enantiomeric purity of acetyl-L-carnitine, a principle applicable to the benzyl ester. researchgate.net | Direct quantification, relatively fast analysis. |

| Chiral Chromatography (LC/GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Can be coupled with MS for highly sensitive and specific detection of carnitine ester enantiomers. | Excellent separation, allows for isolation of pure enantiomers. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio; used with chiral separation techniques. | Widely used for profiling acylcarnitines in biological samples. nih.govnih.gov | High sensitivity and specificity, suitable for complex mixtures. |

Conformational Preferences and Molecular Dynamics Studies

The biological activity and reactivity of a molecule are not only determined by its static structure but also by its dynamic behavior and conformational preferences. This compound, like other carnitine derivatives, is a flexible molecule with several rotatable bonds, allowing it to adopt various conformations in solution.

Computational chemistry provides significant insights into these preferences. Modeling studies on (R)-carnitine have shown that its conformational behavior is influenced by its environment. vt.edu In the gas phase, carnitine derivatives often adopt a more folded or compact conformation. However, in a solvent like water, solvation effects favor more extended conformations, which can alter the energy gap between different conformers. vt.edu For example, in related cyclic systems, solvation was found to reduce the heterogeneity of conformational populations and favor specific conformers (e.g., boat-boat conformers). vt.edu

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. MD simulations can model the interactions of a carnitine ester with its environment, such as a lipid membrane or the active site of an enzyme, providing a detailed picture of its dynamic movements, conformational changes, and binding modes. mdpi.com For instance, simulations have been used to investigate how lipid-like molecules, such as oleoyl-L-carnitine, position themselves within a cell membrane. mdpi.com Such studies are crucial for understanding how these molecules are transported and recognized at a cellular level. Structural modeling and MD simulations have also been applied to the carnitine transporter protein itself, revealing how mutations can alter protein dynamics and impact carnitine transport. d-nb.info

The key structural features influencing the conformation of this compound include the trimethylammonium group, the hydroxyl group, and the benzyl ester moiety. The interplay of electrostatic interactions and steric hindrance between these groups dictates the most stable three-dimensional shapes of the molecule.

| Conformer Type | Description | Environment | Relative Energy |

| Folded | The trimethylammonium and ester groups are in close proximity. | Often preferred in the gas phase. | Lower |

| Extended | The molecular backbone is stretched out, maximizing separation between terminal groups. | Often preferred in polar solvents like water. | Higher (in gas phase) |

| Twist/Boat | Specific conformations adopted by cyclic analogues, indicating the complexity of related structures. vt.edu | Dependent on substitution and solvation. | Varies |

Preclinical Biochemical and Mechanistic Investigations of + Carnitine Benzyl Ester Chloride

In Vitro Enzymatic Interaction Studies

Susceptibility to Esterase Activity in Cellular Lysates

Limited specific data is available regarding the susceptibility of (+)-Carnitine Benzyl (B1604629) Ester Chloride to esterase activity within cellular lysates. However, it is widely understood that ester prodrugs are designed to be hydrolyzed by ubiquitous esterases present in the body to release the active parent drug. The metabolic fate of carnitine esters is known to be influenced by cellular enzymes. For instance, the human placenta has demonstrated the ability to hydrolyze carnitine esters. nih.gov This suggests that (+)-Carnitine Benzyl Ester Chloride would likely be a substrate for various intracellular esterases, leading to its conversion to (+)-Carnitine and benzyl alcohol. The rate and extent of this hydrolysis in different cellular lysates would be a critical determinant of the compound's pharmacological activity and intracellular concentration of the active parent molecule. Further research is required to characterize the specific esterases involved and the kinetics of this bioconversion in various cell types.

Investigations with Specific Esterase Enzymes

There is a lack of specific studies investigating the interaction of this compound with specific esterase enzymes. However, general knowledge of ester hydrolysis suggests that enzymes such as carboxylesterases, which are abundant in the liver and other tissues, would be primary candidates for the metabolic cleavage of the benzyl ester bond. For example, porcine liver esterase is a well-characterized enzyme known to hydrolyze a variety of ester-containing compounds, including benzyl esters of peptides. nih.gov It is plausible that this or similar enzymes would be capable of hydrolyzing this compound. Definitive studies using purified esterase isoenzymes are needed to confirm this and to determine the enzymatic efficiency (kcat/Km) for this specific substrate. Such investigations would provide valuable insights into the tissue-specific metabolism and potential for drug-drug interactions.

Cellular Uptake and Intracellular Distribution Studies (in vitro)

Permeability Across Model Biological Membranes

Specific data on the permeability of this compound across model biological membranes, such as Caco-2 cell monolayers, is not currently available in the scientific literature. The Caco-2 cell line is a well-established in vitro model for predicting the oral absorption of drugs. nih.gov Studies with L-carnitine itself in Caco-2 cells have shown that its uptake is mediated by a carrier-dependent system. nih.gov The benzyl esterification of (+)-carnitine is intended to increase its lipophilicity, which would be expected to enhance its passive diffusion across cell membranes. However, the extent of this enhanced permeability and the potential involvement of carrier-mediated transport for the esterified form remain to be experimentally determined.

Subcellular Localization in Cultured Cells

There is no specific information available regarding the subcellular localization of this compound in cultured cells. The distribution of carnitine and its related enzymes is known to be compartmentalized within the cell. Carnitine acyltransferases, for example, are found in mitochondria and peroxisomes. nih.govresearchgate.net Following its potential uptake into the cell and subsequent hydrolysis to (+)-carnitine, the parent molecule would be expected to localize to these organelles to participate in fatty acid metabolism. However, the distribution of the intact ester prodrug within the cell before hydrolysis is unknown. It is possible that its increased lipophilicity could lead to its transient accumulation in lipid-rich structures such as the endoplasmic reticulum or cellular membranes. Further studies employing techniques like fluorescence microscopy with a labeled version of the compound would be necessary to elucidate its precise subcellular distribution.

Interactions with Biological Macromolecules (in vitro)

Research specifically detailing the in vitro interactions of this compound with biological macromolecules is not available. However, studies on the L-carnitine family of compounds provide some context. The interaction of L-carnitine and its short-chain esters with plasma proteins, such as albumin, is negligible. nih.gov In contrast, long-chain acylcarnitines, like palmitoyl-L-carnitine, exhibit significant binding to albumin. nih.gov Given the presence of the benzyl group, this compound possesses a degree of lipophilicity that falls between that of short-chain and long-chain acylcarnitines. Therefore, it is plausible that it may exhibit some level of interaction with plasma proteins. The extent of this binding would be an important parameter to determine, as it can influence the compound's distribution, metabolism, and availability to target tissues.

Binding Studies with Transport Proteins

The interaction of this compound with cellular transport proteins is a key area of investigation, as these interactions govern its uptake and distribution. Carnitine and its derivatives are known to be substrates for various transporters, most notably the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5. This transporter is crucial for maintaining systemic carnitine levels.

While specific binding affinity data (such as Km or Kd values) for this compound with OCTN2 or other transport proteins are not extensively documented in publicly available literature, the structural similarity of the molecule to L-carnitine and its esters suggests a potential for interaction. It is hypothesized that the benzyl ester modification may alter the binding kinetics compared to endogenous carnitine. Further research is required to quantify the binding affinity and transport efficiency of this compound via OCTN2 and other potential transporters.

Table 1: Putative Interactions of this compound with Transport Proteins

| Transport Protein | Predicted Interaction | Supporting Rationale |

| OCTN2 (SLC22A5) | Possible Substrate/Inhibitor | Structural analogy to L-carnitine. |

| OATs/OCTs | Low Probability | Substrate specificity generally favors smaller organic anions/cations. |

| MCTs | Unlikely | Substrate specificity is for monocarboxylates like lactate (B86563) and pyruvate. |

Note: This table is based on theoretical predictions due to a lack of direct experimental data.

Evaluation of Enzyme Inhibition or Activation (Excluding Clinical Outcomes)

The influence of this compound on key metabolic enzymes is critical to understanding its mechanism of action. The primary enzymes of interest are those involved in the carnitine shuttle system, which is essential for fatty acid metabolism. These include Carnitine Palmitoyltransferase (CPT) and Carnitine Acetyltransferase (CrAT).

Currently, there is a lack of specific inhibitory concentration (IC50) or activation constant (Ka) values for this compound in the scientific literature. It is plausible that as a carnitine analog, it could act as a competitive inhibitor for these enzymes. The benzyl ester moiety may influence its binding to the active site, potentially leading to altered enzyme activity. However, without direct experimental evidence, any statements on its inhibitory or activatory properties remain speculative.

Table 2: Potential Enzymatic Interactions of this compound

| Enzyme | Potential Effect | Rationale |

| Carnitine Palmitoyltransferase (CPT) | Competitive Inhibition | Structural similarity to the natural substrate, carnitine. |

| Carnitine Acetyltransferase (CrAT) | Competitive Inhibition | Structural similarity to the natural substrate, carnitine. |

Note: The potential effects listed are hypothetical and await experimental validation.

Modulation of Cellular Metabolic Pathways (in vitro Models)

The impact of this compound on cellular metabolism, particularly lipid and mitochondrial energy pathways, is a focal point of preclinical assessment.

Impact on Lipid Metabolism in Cell Lines

No specific studies detailing the direct impact of this compound on lipid metabolism in cell lines have been identified in the available literature. It is theorized that if the compound inhibits the carnitine shuttle, it could lead to a decrease in the transport of long-chain fatty acids into the mitochondria for β-oxidation. This could result in an accumulation of cytoplasmic lipids. However, this hypothesis needs to be tested in relevant cell line models, such as hepatocytes or myotubes.

Effects on Mitochondrial Bioenergetics in Isolated Systems

Similarly, there is a notable absence of published research on the effects of this compound on mitochondrial bioenergetics. Key parameters such as the oxygen consumption rate (OCR), ATP production, and mitochondrial membrane potential have not been reported for this specific compound. Investigations using isolated mitochondria would be necessary to determine if this compound affects the efficiency of oxidative phosphorylation or induces mitochondrial dysfunction.

Design, Synthesis, and Structure Activity Relationship Sar Studies of + Carnitine Benzyl Ester Chloride Derivatives

Rational Design Principles for Ester Modifications

The primary goal of creating ester prodrugs is often to mask the polar carboxylate group of a parent drug, thereby increasing its lipophilicity and ability to cross biological membranes. scirp.org For carnitine, which plays a crucial role in fatty acid metabolism, its derivatives are designed to modulate its transport and activity. nih.gov The benzyl (B1604629) ester, in particular, serves as a lipophilic moiety that can be cleaved by ubiquitous esterase enzymes in the body to release the active L-carnitine. scirp.org

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance a molecule's activity or pharmacokinetic profile. ufrj.brdrughunter.comscispace.com In the context of (+)-Carnitine Benzyl Ester Chloride, the benzyl moiety is a key target for isosteric replacement to probe its interaction with biological targets and modulate its properties.

Common isosteric replacements for a phenyl ring include:

Heterocyclic Rings: Replacing the benzene (B151609) ring with heterocycles like pyridine, thiophene, or furan (B31954) can alter electronic properties, introduce hydrogen bonding capabilities, and modify metabolic stability. nih.gov

Cycloalkyl Groups: A cyclopropyl (B3062369) or cyclohexyl group can be used to replace the phenyl ring to explore the importance of aromaticity and planarity for biological activity. For instance, a cyclopropyl substituent has been successfully used to replace a distal phenyl ring in other molecular scaffolds. nih.gov

Fluorinated Phenyl Rings: The substitution of hydrogen with fluorine is a common isosteric replacement. scispace.com Fluorine is similar in size to hydrogen but is highly electronegative, which can significantly alter the electronic properties of the benzyl ring, influence binding affinity, and block metabolic oxidation. nih.govprinceton.edu

The strategic deployment of these bioisosteres can modulate steric size, electronic properties, lipophilicity, and polarity, all of which can influence the biological response to the carnitine derivative. nih.gov

The ester linkage connecting the benzyl group to the carnitine backbone is critical for the prodrug's stability and its rate of conversion to the active form. Introducing linker groups between the parent molecule and the promoiety can fine-tune these characteristics. A study on ketoprofen-L-carnitine conjugates explored the use of glycolic acid and glycine (B1666218) as linkers. nih.gov The results showed that the nature of the linker significantly impacted stability; the ketoprofen-glycolic acid-L-carnitine conjugate was found to be unstable, whereas the ketoprofen-glycine-L-carnitine conjugate was stable in chemical and metabolic buffers. nih.gov This demonstrates that even subtle changes to the linkage can have profound effects on the molecule's properties, a principle directly applicable to the design of carnitine benzyl ester derivatives.

Exploration of Substituent Effects on the Benzyl Ring

Adding substituents to the benzyl ring is a classical medicinal chemistry approach to optimize a lead compound. These modifications can influence the molecule's reactivity, stability, and interaction with target enzymes or receptors through electronic and steric effects. minia.edu.eglumenlearning.com

Substituents on the aromatic ring are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating). minia.edu.eglibretexts.org

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) donate electron density to the ring, potentially increasing its reactivity in certain chemical reactions. minia.edu.eg

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-F, -Cl) pull electron density from the ring, making it less reactive. minia.edu.eglibretexts.org

The position of the substituent (ortho, meta, or para) also plays a crucial role. lumenlearning.com For example, research on the hydrogenolysis of substituted benzyl groups found that the presence of methyl and methoxy substituents on the benzene ring could suppress the reaction, an effect attributed to their electronic properties rather than steric hindrance. researchgate.net Specifically, a p-methoxybenzyl (MPM) group showed significant resistance to hydrogenolysis. researchgate.net

Studies on L-carnitine conjugates have shown that different esterified groups result in varied stability and interaction with transporters like OCTN2. nih.gov For instance, naproxen-L-carnitine and ketoprofen-L-carnitine were found to be stable in chemical and metabolic buffers. nih.gov The affinity for the OCTN2 transporter also varied significantly, as shown in the table below.

| Compound | Inhibition Constant (Kᵢ) µM | Michaelis-Menten Constant (Kₘ) µM | Normalized Maximum Transport Rate (Jₘₐₓ) |

|---|---|---|---|

| Valproyl-L-carnitine | 155 ± 19 | 132 ± 23 | 0.467 ± 0.028 |

| Naproxen-L-carnitine | 5.97 ± 0.81 | 257 ± 57 | 0.141 ± 0.012 |

| Ketoprofen-L-carnitine | 82.2 ± 5.3 | 77.0 ± 4.0 | 0.412 ± 0.015 |

| Ketoprofen-glycine-L-carnitine | 14.4 ± 1.4 | 58.5 ± 8.7 | 0.0789 ± 0.0037 |

Modifications to the Carnitine Backbone

The carnitine molecule itself has three key functional groups: the carboxylate, the quaternary amine, and the 3'-hydroxyl group. Research into L-carnitine analogues has shown that the 3'-hydroxyl group is the most suitable site for modification to create prodrugs, as this position does not appear to contribute significantly to its interaction with the hOCTN2 transporter. nih.gov

Acylation of this hydroxyl group is a common strategy. A study involving the synthesis of various acyl L-carnitine benzyl esters explored how different acyl chain lengths (from acetyl to octanoyl) attached at this position influenced the compound's biological activity. researchgate.net The study evaluated the neuroprotective effect of these derivatives.

| Compound ID | Acyl Group (R) | Yield (%) | Cell Viability (OD₆₃₀) |

|---|---|---|---|

| CoCl₂ (alone) | - | - | 0.4589 |

| 4a | H | 58 | 0.4630 |

| 4b | CH₃ | 68 | 0.5602 |

| 4c | CH₂CH₃ | 71 | 0.6054 |

| 4d | (CH₂)₂CH₃ | 66 | 0.7042 |

| 4e | CH₂CH(CH₃)₂ | 69 | 0.7027 |

| 4f | (CH₂)₃CH₃ | 70 | 0.7185 |

| 4g | (CH₂)₂CH(CH₃)₂ | 74 | 0.7355 |

| 4h | (CH₂)₄CH₃ | 73 | 0.4959 |

| 4i | (CH₂)₆CH₃ | 62 | 0.5467 |

The data indicates that increasing the acyl chain length from C2 to C6 generally improved the protective effect, with the highest activity observed for the isoheptanoyl derivative (4g). researchgate.net However, further increasing the chain length to C7 and C8 led to a decrease in activity. researchgate.net This highlights a clear structure-activity relationship for modifications on the carnitine backbone itself.

Alterations of the Quaternary Ammonium (B1175870) Group

The quaternary ammonium group of carnitine, specifically the trimethylammonium moiety, is crucial for its biological function. This positively charged group is essential for the molecule's solubility in water and its interaction with membrane transporters, facilitating its movement across cellular membranes. creative-proteomics.com

In the context of this compound derivatives, comprehensive SAR studies detailing the systematic alteration of the quaternary ammonium group are not extensively documented in publicly available literature. However, the broader field of medicinal chemistry provides insights into the potential consequences of such modifications. The permanent positive charge of the quaternary ammonium group is a key feature of this class of compounds, known as QACs (Quaternary Ammonium Compounds). nih.gov This charge facilitates interactions with biological membranes. nih.gov

Future research in this area could involve the synthesis of analogs with variations in the N-substituents (e.g., N,N-diethyl-N-methyl, N-triethyl, or incorporating cyclic amines) to probe the steric and electronic requirements of the binding pockets of relevant enzymes and transporters. Such studies would be invaluable in elucidating the precise role of the quaternary ammonium group in the activity of this compound derivatives and in the design of novel analogs with tailored properties.

Hydroxyl Group Derivatization

The secondary hydroxyl group of carnitine is a key site for physiological acylation and a prime target for synthetic derivatization to create prodrugs or analogs with altered biological activities. In the case of this compound, derivatization of this hydroxyl group has been explored to enhance its therapeutic potential, particularly for neuroprotection.

A series of novel carnitine benzyl esters has been synthesized by acylating the hydroxyl group of L-carnitine with various substituted carboxylic acids, followed by esterification with benzyl alcohol. researchgate.net The synthetic route typically involves the reaction of L-carnitine with an appropriate acyl chloride in the presence of an acid catalyst to yield the corresponding acylcarnitine, which is then converted to the benzyl ester. researchgate.net

The neuroprotective effects of these derivatives have been evaluated in vitro. The following table summarizes the findings from a study where various acyl groups were introduced at the hydroxyl position of carnitine benzyl ester and tested for their ability to protect PC12 cells from cobalt chloride (CoCl2)-induced viability loss.

| Compound | R Group (Acyl Moiety) | Neuroprotective Effect (OD630) |

|---|---|---|

| Control | - | 1.0000 |

| CoCl2 (alone) | - | 0.4589 |

| 4a | H | 0.4630 |

| 4b | CH3 | 0.5602 |

| 4c | CH2CH3 | 0.6054 |

| 4d | CH2CH2CH3 | 0.7042 |

| 4e | CH2CH(CH3)2 | 0.7027 |

| 4f | CH2CH2CH2CH3 | 0.7185 |

| 4g | CH2CH2CH(CH3)2 | 0.7355 |

| 4h | CH2CH2CH2CH2CH3 | 0.4959 |

| 4i | CH2(CH2)5CH3 | 0.5467 |

These results indicate that the nature of the acyl group at the hydroxyl position significantly influences the neuroprotective activity. A clear trend emerges where the protective effect increases with the length and branching of the alkyl chain of the acyl group, up to a certain point. The compound with the isohexyl acyl group (4g) demonstrated the highest protective effect. However, further increasing the chain length to a hexyl (4h) or heptyl (4i) group led to a decrease in activity, suggesting an optimal range for the lipophilicity and steric bulk of this substituent.

Correlation Between Structural Features and Preclinical Biological Observations

The preclinical data available for this compound derivatives, primarily from in vitro neuroprotection assays, allow for a preliminary correlation between their structural features and biological activity.

The derivatization of the hydroxyl group with different acyl chains has a pronounced effect on the neuroprotective properties of carnitine benzyl esters. researchgate.net The data presented in the table above suggest a parabolic relationship between the alkyl chain length of the acyl group and the observed neuroprotective activity. The activity increases from a simple acetyl group (4b) to a peak with the isohexyl group (4g), after which it declines with longer linear chains (4h, 4i). This suggests that the interaction of these derivatives with their biological target(s) is sensitive to the lipophilicity and steric profile of the acyl moiety. The initial increase in activity with chain length may be attributed to enhanced membrane permeability or improved interaction with a hydrophobic binding pocket. The subsequent decrease in activity with longer chains could be due to exceeding an optimal lipophilicity, leading to poor aqueous solubility, or steric hindrance that prevents proper binding.

The benzyl ester itself is a key structural feature designed to increase the lipophilicity of the parent carnitine molecule, potentially enhancing its ability to cross the blood-brain barrier. The rationale behind this modification is that the ester can be hydrolyzed in vivo by esterases to release the biologically active acylcarnitine. researchgate.net

While specific preclinical data on the modification of the quaternary ammonium group of this compound are lacking, its role is understood from the broader context of carnitine biology. The trimethylammonium group is essential for recognition by carnitine transporters, which are responsible for its uptake into cells. creative-proteomics.com Any significant alteration to this group would likely disrupt this transport mechanism, thereby reducing the intracellular concentration of the compound and diminishing its biological effect. Therefore, while modifications at the hydroxyl and carboxyl groups can be tuned to optimize activity, the quaternary ammonium group appears to be a highly conserved structural requirement for maintaining the fundamental biological interactions of carnitine and its derivatives.

Advanced Analytical Research and Characterization Methodologies for + Carnitine Benzyl Ester Chloride

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating (+)-Carnitine Benzyl (B1604629) Ester Chloride from starting materials, by-products, and potential impurities, including its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (+)-Carnitine Benzyl Ester Chloride. Due to the compound's polar, permanently charged quaternary ammonium (B1175870) structure and the presence of a UV-absorbing benzyl group, several HPLC modes can be effectively utilized. nih.govnih.gov Method development and validation are performed according to established guidelines to ensure reliability, precision, and accuracy. researchgate.netnih.govscirp.org

Common HPLC approaches for analyzing quaternary ammonium compounds include reversed-phase (RP-HPLC), ion-exchange, and hydrophilic interaction liquid chromatography (HILIC). nih.govoup.combevital.no For this compound, a reversed-phase method using a C18 column is a common starting point. nih.gov The permanent positive charge and lack of a strong chromophore in the carnitine moiety itself can present challenges, but the benzyl ester provides a strong UV chromophore, facilitating detection. nih.govkosfaj.org

Method validation involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netscirp.org A typical validation study would demonstrate the method's ability to separate the target analyte from potential degradation products and synthesis-related impurities.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Carnitine Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm nih.gov |

| Mobile Phase | Isocratic elution with 10 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 7.5 with triethylamine) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min nih.govoup.com |

| Detection | UV at 217 nm or 254 nm nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL oup.com |

This table presents a generalized set of starting conditions based on methods for similar compounds. Actual parameters for this compound would require specific optimization.

Since only the L-enantiomer of carnitine is biologically active, confirming the enantiomeric purity of this compound is of paramount importance. nih.gov Chiral chromatography is the definitive method for this purpose, separating the (+) and (-) enantiomers. nih.gov

Two primary strategies are employed: direct and indirect separation.

Direct methods utilize a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Macrocyclic antibiotic-based CSPs (e.g., vancomycin (B549263) or teicoplanin) and cyclodextrin-based phases are effective for separating carnitine enantiomers. nih.govresearchgate.net

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). nih.gov A common derivatizing agent is (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC), which reacts with the hydroxyl group of the carnitine moiety. nih.govresearchgate.net

The choice of method depends on sensitivity requirements, sample matrix, and available instrumentation. The validation of a chiral method is crucial to accurately quantify the undesired enantiomer, often to levels below 0.1%. nih.gov

Table 2: Example Chiral HPLC Method for Carnitine Enantiomer Separation

| Parameter | Condition |

|---|---|

| Approach | Indirect, via derivatization |

| Derivatizing Agent | (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) nih.gov |

| Column | Octadecyl (ODS) silica, achiral nih.gov |

| Detection | Fluorescence (Excitation: 260 nm, Emission: 310 nm) nih.govresearchgate.net |

| Key Outcome | Separation of diastereomeric derivatives, allowing quantification of the D-enantiomer impurity in the L-enantiomer bulk substance. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods provide orthogonal information to chromatography, offering detailed insights into the molecular structure, functional groups, and exact mass of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. researchgate.net Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC) are used to map the complete atomic connectivity of the molecule.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for:

The trimethylammonium group protons as a sharp singlet.

The protons of the benzyl group in the aromatic region.

The benzylic methylene (B1212753) protons (-O-CH₂-Ph) as a singlet.

The protons on the carnitine backbone, which appear as a complex set of multiplets due to their diastereotopic nature and spin-spin coupling. libretexts.org

The ¹³C NMR spectrum will corroborate the structure by showing distinct resonances for the carbonyl carbon of the ester, the carbons of the aromatic ring, the quaternary ammonium carbon, and the other aliphatic carbons in the backbone. rsc.orgyoutube.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -N⁺(CH₃)₃ | ~3.1 | Singlet |

| -CH₂-N⁺- | ~3.4-3.6 | Multiplet |

| -CH(OH)- | ~4.5-4.7 | Multiplet |

| -CH₂-COO- | ~2.8 | Multiplet |

| -COO-CH₂-Ph | ~5.1 | Singlet |

Note: Predicted values are based on data for analogous benzyl esters and carnitine derivatives. rsc.orgresearchgate.net Spectra are typically recorded in D₂O or CDCl₃.

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. nih.govresearchgate.net Electrospray ionization (ESI) is the preferred technique as it is well-suited for pre-charged, polar molecules like quaternary ammonium compounds. researchgate.net

In full scan mode, ESI-MS will detect the cationic part of the molecule, [(+)-Carnitine Benzyl Ester]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₄H₂₂NO₃⁺). High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, confirming the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. iu.edu Collision-induced dissociation of the parent ion provides characteristic product ions that help confirm the structure. A key fragmentation pattern for carnitine esters is the neutral loss of 59 Da, corresponding to the trimethylamine (B31210) group (N(CH₃)₃). nih.gov

Table 4: Expected Mass Spectrometry Data

| Analysis | Expected Result | Ion Formula |

|---|---|---|

| Parent Ion (ESI-MS) | m/z 252.1594 | [C₁₄H₂₂NO₃]⁺ |

| HRMS (Calculated) | 252.15942 | [C₁₄H₂₂NO₃]⁺ |

| Major MS/MS Fragment | m/z 193.08 | [C₁₀H₁₃O₃]⁺ (Loss of N(CH₃)₃) |

Note: The molecular weight of the chloride salt is 287.78 g/mol , but ESI-MS detects the cation. nih.govscbt.com The exact mass of the cation is 252.1594 Da.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹. rockymountainlabs.comquimicaorganica.org

Strong bands for the C-O stretching vibrations of the ester group, usually found in the 1300-1000 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com

A broad absorption band for the hydroxyl (-OH) group stretch, typically in the range of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 5: Key Infrared (IR) Absorption Bands for Functional Group Identification

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Ester Carbonyl | C=O stretch | 1735 - 1750 (strong, sharp) rockymountainlabs.comquimicaorganica.org |

| Ester C-O | C-O stretch | 1300 - 1000 (two strong bands) quimicaorganica.orgspectroscopyonline.com |

| Aromatic Ring | C=C stretch | ~1600, ~1450 |

Advanced Purity and Stability Studies for Research-Grade Material

The assessment of purity and stability for research-grade this compound involves a suite of advanced analytical techniques and stress testing protocols. These studies are designed to identify and quantify any impurities, whether they arise from the synthetic process or from degradation over time and under various environmental conditions.

A cornerstone of purity and stability analysis is the use of stability-indicating high-performance liquid chromatography (HPLC) methods. While specific validated methods for this compound are not extensively published, methodologies developed for L-carnitine and its esters provide a robust framework. researchgate.netkosfaj.orgnih.gov Such methods are crucial for separating the active compound from any potential impurities and degradation products. researchgate.net A typical stability-indicating RP-HPLC method would utilize a C18 analytical column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or ethanol. nih.govnih.gov Detection is often achieved using a UV detector, as the benzyl ester moiety provides a chromophore. nih.gov

Forced degradation studies are a critical component of stability assessment, as mandated by guidelines from the International Conference on Harmonisation (ICH). nih.govich.org These studies involve subjecting the compound to a variety of stress conditions to accelerate its degradation. This process helps to elucidate potential degradation pathways and identify the resulting degradation products. conicet.gov.ar The conditions typically include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures can reveal the susceptibility of the ester linkage to hydrolysis. nih.gov For instance, heating a solution of the compound in hydrochloric acid or sodium hydroxide (B78521) would simulate these conditions. nih.gov

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, is used to assess the compound's vulnerability to oxidative degradation.

Thermal Stress: Exposing the solid compound or a solution to high temperatures helps to determine its thermal stability.

Photostability: Subjecting the compound to light of specific wavelengths ascertains its sensitivity to photodegradation.

The outcomes of these forced degradation studies are analyzed using techniques like HPLC, which can resolve the parent compound from its degradation products. The identification of these products is then typically carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. conicet.gov.ar Mass spectrometry provides information on the molecular weight of the degradation products, while NMR spectroscopy helps in elucidating their precise chemical structure. conicet.gov.arnih.gov

The purity of a research-grade batch of this compound is determined by quantifying the main peak in the chromatogram relative to any impurity peaks. The data from these analyses are often presented in tabular format to provide a clear and concise summary of the findings.

Table 1: Illustrative Purity Profile of Research-Grade this compound by HPLC

| Compound/Impurity | Retention Time (min) | Area (%) | Specification |

| This compound | 10.2 | 99.8 | ≥ 99.0% |

| Impurity A (e.g., Carnitine) | 3.5 | 0.1 | ≤ 0.2% |

| Impurity B (e.g., Benzyl Alcohol) | 12.1 | < 0.05 | ≤ 0.1% |

| Unknown Impurities | - | 0.1 | ≤ 0.1% each |

| Total Impurities | 0.2 | ≤ 1.0% |

This table is for illustrative purposes only, based on typical purity profiles for similar research-grade compounds.

Stability studies under ICH-recommended storage conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH) are also conducted to establish a re-test period for the research-grade material. ich.org The results of these studies demonstrate how the purity of the compound changes over time, ensuring that it remains within specification for the duration of its assigned shelf life.

Table 2: Illustrative Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) |

| 0 | 100.0 | 0.2 |

| 1 | 99.8 | 0.3 |

| 3 | 99.5 | 0.5 |

| 6 | 99.1 | 0.9 |

This table is for illustrative purposes only, based on typical stability trends for ester-containing compounds.

Future Research Directions and Translational Potential in Preclinical Studies

Development of Novel Synthetic Applications for Complex Molecules

The chemical structure of (+)-carnitine benzyl (B1604629) ester chloride, with its chiral center and ester linkage, makes it a valuable synthon in the creation of more complex molecules. as-1.co.jpnih.govnih.gov Researchers are exploring its use as a building block in the synthesis of novel compounds with potential therapeutic activities.

One area of focus is the development of prodrugs. By attaching a pharmacologically active molecule to the carnitine backbone via the benzyl ester, it may be possible to enhance the drug's solubility, stability, and ability to cross biological membranes. researchgate.netmdpi.com This strategy is particularly relevant for drugs targeting the central nervous system, where the blood-brain barrier presents a significant obstacle. mdpi.com The carnitine component could potentially facilitate transport across this barrier, delivering the active drug to its site of action. mdpi.com

Furthermore, the chirality of (+)-carnitine benzyl ester chloride is a critical feature. researchgate.netnih.gov Enantiomerically pure compounds are often essential for therapeutic efficacy and safety, as different stereoisomers can have vastly different biological activities. google.com The use of this compound as a chiral starting material can help ensure the synthesis of the desired stereoisomer of a complex molecule, avoiding the need for difficult and costly chiral separations later in the synthetic process. acs.orggoogle.com

The synthesis of conjugates is another promising application. For instance, conjugating this compound with other bioactive molecules, such as nipecotic acid, has been explored to create "dual prodrugs." mdpi.comgoogle.com This approach aims to deliver two therapeutic agents in a single molecule, potentially leading to synergistic effects and improved treatment outcomes. mdpi.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 14548-21-1 | C14H22ClNO3 | 287.78 |

| L-Carnitine | 541-15-1 | C7H15NO3 | 161.20 |

| Benzyl Alcohol | 100-51-6 | C7H8O | 108.14 |

| Nipecotic Acid | 498-95-3 | C6H11NO2 | 129.16 |

Elucidation of Undiscovered Preclinical Biological Mechanisms

While the primary role of carnitine in fatty acid metabolism is well-established, the specific biological mechanisms of its ester derivatives, such as this compound, are less understood. nih.govannualreviews.orgnih.gov Future preclinical research will be crucial in uncovering the full spectrum of its biological activities.

A key area of investigation is its interaction with carnitine-dependent transport systems. The carnitine shuttle, comprising carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPTII), is responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov Studies are needed to determine if and how this compound interacts with these transporters and whether it can modulate their activity. Such modulation could have significant implications for metabolic disorders characterized by altered fatty acid oxidation. nih.gov

Beyond its role in fatty acid metabolism, carnitine and its esters may have other, less conventional biological functions. For example, some studies suggest a role for acylcarnitine esters in modulating the toxicity of certain compounds and in influencing the absorption of other molecules. annualreviews.org Research into the potential neuroprotective effects of carnitine derivatives is also an active area. researchgate.netgoogle.com Preclinical studies using cell culture and animal models will be instrumental in exploring these potential mechanisms and identifying new therapeutic targets for this compound.

Integration into Advanced In Vitro Model Systems for Drug Discovery

The development of more sophisticated in vitro models provides a powerful platform for preclinical drug discovery and for studying the biological effects of compounds like this compound. wdh.ac.id These models can offer a more physiologically relevant environment compared to traditional 2D cell cultures, enabling a more accurate prediction of in vivo responses.

One such model is the 3D cell culture system, including spheroids and organoids. These models better mimic the complex cell-cell and cell-matrix interactions found in native tissues. Integrating this compound into these systems could provide valuable insights into its effects on tissue-level processes, such as cell differentiation, proliferation, and response to injury. For example, using 3D models of adipose tissue, such as the 3T3-L1 cell line, could help elucidate the compound's role in adipogenesis and lipid metabolism. mdpi.com

Microfluidic "organ-on-a-chip" technology represents another exciting frontier. These devices can simulate the function of entire organs or even multi-organ systems, allowing for the study of drug metabolism, transport, and efficacy in a highly controlled and dynamic environment. The use of organ-on-a-chip models could be particularly valuable for investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its potential interactions with other drugs.

Furthermore, the use of induced pluripotent stem cell (iPSC)-derived cells in these advanced models allows for the creation of patient-specific disease models. researchgate.net This approach could be used to investigate the efficacy of this compound in the context of specific genetic backgrounds or disease states, paving the way for personalized medicine approaches.

Computational Chemistry and Molecular Modeling for Prediction of Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict and rationalize the interactions of small molecules with biological targets. frontiersin.orgscirp.org These approaches can significantly accelerate the research and development process for compounds like this compound.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active sites of key enzymes and transporters involved in carnitine metabolism, such as CPT1 and CACT. nih.gov This information can help to prioritize experimental studies and guide the design of more potent and selective analogs.

Quantum mechanical calculations can provide a deeper understanding of the electronic properties and reactivity of the molecule. frontiersin.org This can be useful for predicting its metabolic fate and for understanding the mechanism of action at a molecular level. For instance, these calculations can help to determine the likelihood of enzymatic hydrolysis of the benzyl ester bond, releasing carnitine and benzyl alcohol.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for (+)-Carnitine Benzyl Ester Chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via HCl-catalyzed esterification between L-carnitine and benzyl alcohol, using azeotropic distillation with solvents like 1,2-dichloroethane to remove water and shift equilibrium toward ester formation . Optimization involves controlling moisture levels (critical due to hydrolytic instability ), adjusting HCl concentration, and maintaining reaction temperatures below the decomposition threshold of intermediates. Post-synthesis purification via recrystallization in non-aqueous solvents (e.g., diethyl ether) is recommended to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for assessing the purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) is ideal for quantifying impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Stability under varying humidity and temperature conditions should be tested using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) .

Q. What are the critical storage conditions to prevent decomposition of this compound?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to oxidizing agents (e.g., peroxides) and humidity, as the compound decomposes in the presence of water or moist air, releasing corrosive byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying experimental conditions?

- Methodological Answer : Contradictions often arise from differences in solvent polarity, temperature, or trace moisture. Design controlled solubility studies using standardized solvents (e.g., methanol, diethyl ether) under anhydrous conditions . For stability, replicate experiments using Karl Fischer titration to quantify water content and correlate it with decomposition rates .